7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester
Overview
Description
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester typically involves the reaction of 4-methoxy-1,2-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Another benzimidazole derivative with similar biological activities.
5,6-Dimethylbenzimidazole: Known for its role as a degradation product of vitamin B12.
2-Chlorobenzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
Uniqueness
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9ClN2O3 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl 7-chloro-4-methoxy-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-9-5(10(14)16-2)3-6(11)7-8(9)13-4-12-7/h3-4H,1-2H3,(H,12,13) |
InChI Key |
ADLOHEVIAUVTIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1C(=O)OC)Cl)N=CN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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